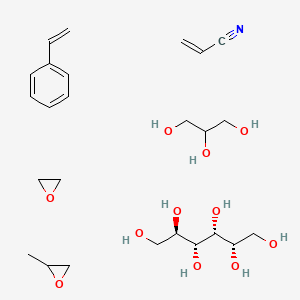
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is a complex polymer that incorporates multiple functional groups and monomers This compound is known for its unique chemical structure, which includes D-Glucitol, ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol, and 2-propenenitrile
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves the copolymerization of the respective monomers. The process typically includes the following steps:
Polymerization of Ethenylbenzene and 2-Propenenitrile: This step involves the free radical polymerization of ethenylbenzene and 2-propenenitrile in the presence of an initiator such as benzoyl peroxide.
Incorporation of Methyloxirane and Oxirane: Methyloxirane and oxirane are then introduced into the polymer chain through ring-opening polymerization, which is catalyzed by a suitable catalyst such as a Lewis acid.
Addition of D-Glucitol and 1,2,3-Propanetriol: Finally, D-Glucitol and 1,2,3-propanetriol are incorporated into the polymer structure through esterification or etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors and precise control of reaction conditions. The process includes:
Continuous Stirred-Tank Reactors (CSTRs): These reactors ensure thorough mixing of reactants and maintain consistent reaction conditions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for achieving high yields and desired polymer properties.
Purification and Isolation: The final polymer product is purified through techniques such as precipitation, filtration, and drying.
化学反応の分析
Types of Reactions
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the hydroxyl groups of D-Glucitol and 1,2,3-propanetriol.
Reduction: Reduction reactions can occur at the nitrile groups of 2-propenenitrile.
Substitution: Substitution reactions can take place at the aromatic ring of ethenylbenzene and the epoxide rings of methyloxirane and oxirane.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride are used for ring-opening polymerization.
Major Products
Oxidation Products: Oxidation of hydroxyl groups can lead to the formation of carbonyl compounds.
Reduction Products: Reduction of nitrile groups can yield primary amines.
Substitution Products: Substitution reactions can introduce various functional groups into the polymer chain, enhancing its properties.
科学的研究の応用
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: It is employed in the development of biocompatible materials and drug delivery systems.
Medicine: The polymer is investigated for its potential use in medical devices and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and composite materials.
作用機序
The mechanism of action of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves interactions with various molecular targets and pathways:
Molecular Targets: The polymer can interact with proteins, enzymes, and cell membranes, influencing their function and activity.
Pathways Involved: The polymer can modulate signaling pathways, such as those involved in cell proliferation and differentiation, by binding to specific receptors or altering the local microenvironment.
類似化合物との比較
Similar Compounds
Polyethylene Glycol (PEG): PEG is a widely used polymer with similar biocompatibility and versatility.
Polyvinyl Alcohol (PVA): PVA shares similar properties in terms of solubility and film-forming ability.
Polyacrylonitrile (PAN): PAN is another polymer with nitrile groups, used in the production of fibers and resins.
Uniqueness
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is unique due to its combination of multiple functional groups and monomers, which impart a diverse range of properties. This makes it suitable for a variety of applications, from biocompatible materials to industrial coatings.
特性
CAS番号 |
68650-94-2 |
|---|---|
分子式 |
C25H43NO11 |
分子量 |
533.6 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O6.C3H3N.C3H8O3.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;7-1-3(9)5(11)6(12)4(10)2-8;1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;1-2-3-1/h2-7H,1H2;3-12H,1-2H2;2H,1H2;3-6H,1-2H2;3H,2H2,1H3;1-2H2/t;3-,4+,5-,6-;;;;/m.1..../s1 |
InChIキー |
FDOZJYICWYNTAO-HPCKUQSRSA-N |
異性体SMILES |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(CO)O)O |
正規SMILES |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C(C(CO)O)O.C(C(C(C(C(CO)O)O)O)O)O |
関連するCAS |
68650-94-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


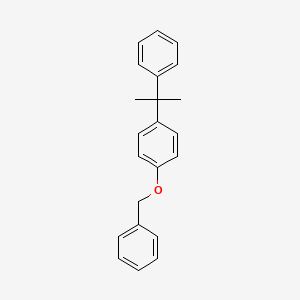


![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)

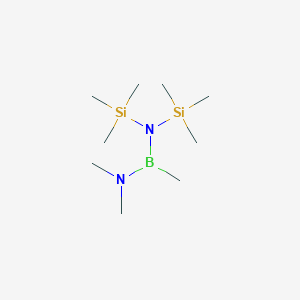
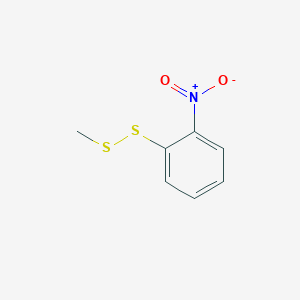
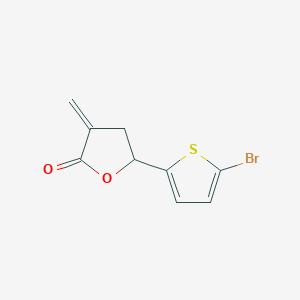

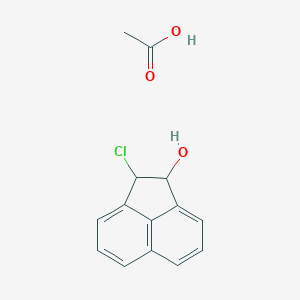
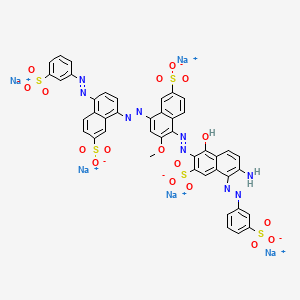
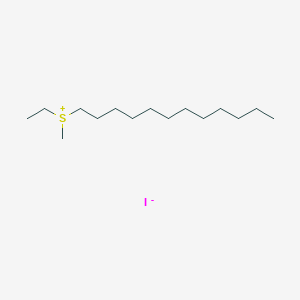
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
